In Vivo Pharmacokinetics and Aldehyde Oxidase (AO) Metabolism of N2-Isopropyl Pyridazinones: Comparative Data for FK3453
The N2-isopropyl substituent on the pyridazinone core directly influences the compound's metabolic fate via aldehyde oxidase (AO). This is demonstrated by the drug candidate FK3453, an advanced 6-aryl-2-isopropylpyridazin-3(2H)-one. In comparative pharmacokinetic studies, FK3453 showed a 2-fold higher total clearance in humanized-liver chimeric mice (h-PXB) compared to rat-chimeric mice (r-PXB), indicating a significantly higher rate of AO-mediated metabolism in a human model [1]. This finding is critical because it shows the N2-isopropyl group is not a metabolically inert substituent; its presence directly contributes to species-specific clearance mechanisms. This data from an advanced analog serves as a key class-level inference for the metabolic liability of 2-isopropylpyridazin-3(2H)-ones, a factor not observed with other N2-substituents like methyl or phenyl groups, which may have different affinities for AO.
| Evidence Dimension | In vivo total clearance |
|---|---|
| Target Compound Data | 2-fold higher clearance in h-PXB mice compared to r-PXB mice (for the analog FK3453) |
| Comparator Or Baseline | Rat-chimeric mice (r-PXB) as a baseline for rodent metabolism |
| Quantified Difference | 2-fold increase in total clearance |
| Conditions | Human-chimeric mice with humanized liver (h-PXB) and rat-chimeric mice (r-PXB) transplanted with rat hepatocytes; AO-mediated metabolism of FK3453 [6-(2-amino-4-phenylpyrimidin-5-yl)-2-isopropylpyridazin-3(2H)-one] |
Why This Matters
For researchers in drug discovery, this quantifies a key liability of the 2-isopropylpyridazinone scaffold in humans, informing candidate selection and the need for metabolic blocking strategies, unlike analogs with different N2-substituents.
- [1] Sanoh, S., Nozaki, K., Murai, H., Terashita, S., Teramura, T., & Ohta, S. (2012). Prediction of Human Metabolism of FK3453 by Aldehyde Oxidase Using Chimeric Mice Transplanted with Human or Rat Hepatocytes. Drug Metabolism and Disposition, 40(1), 76–82. View Source
